VU0029251
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0029251 involves several key steps, starting with the formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the methylthio group and the amine functionality are critical steps that require specific reagents and conditions to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis likely involves scalable reactions that can be optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
VU0029251 undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
VU0029251 has several scientific research applications, including:
Chemistry: Used as a tool compound to study allosteric modulation of mGluR5.
Biology: Investigated for its effects on cellular signaling pathways involving mGluR5.
Medicine: Explored for potential therapeutic applications in neurological disorders such as anxiety and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting mGluR5
Mechanism of Action
VU0029251 exerts its effects by binding to an allosteric site on the mGluR5 receptor, leading to partial inhibition of receptor activity. This modulation affects downstream signaling pathways, including calcium mobilization and neurotransmitter release. The compound’s unique binding site distinguishes it from other mGluR5 antagonists, which typically compete with endogenous ligands at the orthosteric site .
Comparison with Similar Compounds
Similar Compounds
MPEP (2-Methyl-6-(phenylethynyl)pyridine): A well-known mGluR5 antagonist that competes at the orthosteric site.
Fenobam: Another mGluR5 antagonist with a different chemical structure and binding profile.
Uniqueness
VU0029251 is unique in its ability to partially inhibit mGluR5 activity through allosteric modulation, rather than direct competition. This property allows for more nuanced regulation of receptor activity, which can be advantageous in therapeutic contexts where complete inhibition is undesirable .
Biological Activity
VU0029251 is a compound that has garnered attention for its role as a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Overview of mGluR5
Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play significant roles in modulating synaptic transmission and plasticity in the central nervous system (CNS). mGluR5, in particular, is implicated in various neurological and psychiatric disorders, making it a target for therapeutic interventions. This compound is noted for its unique mechanism of action compared to other mGluR5 modulators.
This compound operates as a partial antagonist at the mGluR5 receptor, distinguishing itself from traditional antagonists by not completely inhibiting receptor activity. This partial modulation allows for a more nuanced approach to managing conditions associated with mGluR5 dysregulation. The compound's structural characteristics enable it to bind selectively to the receptor without fully blocking its function, which may lead to fewer side effects compared to full antagonists .
Binding Affinity and Functional Activity
Research indicates that this compound exhibits a binding affinity for mGluR5 that is comparable to other known modulators. The compound was assessed using various assays, including calcium flux assays in HEK293 cells expressing rat mGluR5. The results demonstrated that this compound effectively reduced glutamate-mediated signaling in a concentration-dependent manner .
Table 1: Binding Affinity of this compound Compared to Other mGluR5 Modulators
Compound | Binding Affinity (Ki) | Modulation Type |
---|---|---|
This compound | 20 nM | Partial Antagonist |
MPEP | 10 nM | Full Antagonist |
VU0477573 | 15 nM | Partial Antagonist |
Case Studies
Several studies have explored the pharmacological effects of this compound in animal models:
- Anxiety Models : In rodent models, administration of this compound resulted in anxiolytic-like effects without the hyperlocomotion typically associated with full antagonists. This suggests potential therapeutic applications for anxiety disorders .
- Cognitive Function : Another study investigated the impact of this compound on cognitive performance. Results indicated an improvement in memory retention tasks, supporting the hypothesis that partial modulation can enhance cognitive functions while minimizing adverse effects .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties, including good brain penetration and a suitable half-life for potential therapeutic use. Studies show that systemic administration leads to effective CNS occupancy, which is crucial for its intended effects .
Properties
IUPAC Name |
10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDBZCKBRCTSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C3=C(CCC3)SC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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